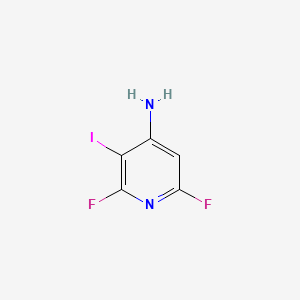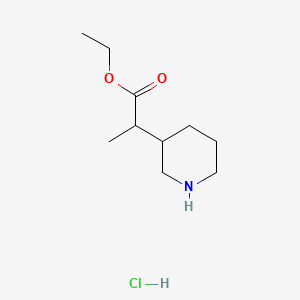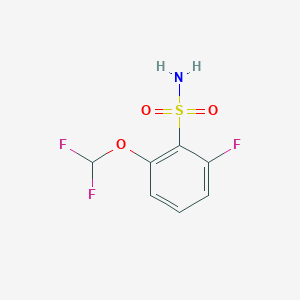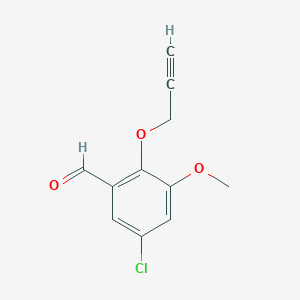
(2-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and potential applications. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxy-oxoethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid typically involves the reaction of 3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired boronic acid product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group and facilitate the reaction.
Oxidizing Agents: Hydrogen peroxide, sodium perborate, etc., used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters and Anhydrides: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (2-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired biaryl product . The methoxy-oxoethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles, leading to the formation of substituted pyridines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinylboronic Acid: Similar structure but lacks the methoxy-oxoethyl group.
2-Methoxy-3-pyridinylboronic Acid: Similar structure but with the methoxy group directly attached to the pyridine ring.
Uniqueness
(2-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid is unique due to the presence of the methoxy-oxoethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
Eigenschaften
Molekularformel |
C8H10BNO4 |
|---|---|
Molekulargewicht |
194.98 g/mol |
IUPAC-Name |
[2-(2-methoxy-2-oxoethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-14-8(11)5-7-6(9(12)13)3-2-4-10-7/h2-4,12-13H,5H2,1H3 |
InChI-Schlüssel |
BYXIBKKRBWULFL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(N=CC=C1)CC(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13457284.png)
![2-({2-[Hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-oldihydrochloride](/img/structure/B13457288.png)
![3-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl}-4-chloro-N,N-dimethylbenzamide hydrochloride](/img/structure/B13457299.png)





![2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B13457325.png)
![Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13457327.png)




